molecular formula C10H13N5O2 B13708544 tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate

tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate

Cat. No.: B13708544
M. Wt: 235.24 g/mol
InChI Key: YXZPVNGFKOLOGR-UHFFFAOYSA-N
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Description

tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate (CAS 2708282-43-1) is a high-purity aromatic compound serving as a critical heterocyclic building block in medicinal chemistry and drug discovery research . With a molecular formula of C 10 H 13 N 5 O 2 and a molecular weight of 235.24 g/mol, this reagent is offered with a guaranteed purity of ≥97% . The [1,2,4]triazolo[4,3-a]pyrazine scaffold is of significant scientific interest, particularly in the design and synthesis of novel small-molecule targeted antitumor agents . Recent studies highlight the use of this core structure in developing potent dual c-Met/VEGFR-2 kinase inhibitors . These inhibitors are a promising class of therapeutic candidates that can overcome drug resistance by simultaneously interfering with multiple cancer signaling pathways, which are drivers for tumor growth, proliferation, and angiogenesis . As such, this compound provides researchers with a valuable synthetic intermediate for constructing complex molecules aimed at oncology and kinase-related biological targets. This product is strictly labeled For Research Use Only and is intended for professional laboratory, research, and manufacturing environments. It is not intended for personal, medical, or veterinary use.

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate

InChI

InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)13-7-5-15-6-12-14-8(15)4-11-7/h4-6H,1-3H3,(H,13,16)

InChI Key

YXZPVNGFKOLOGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C=NN=C2C=N1

Origin of Product

United States

Preparation Methods

Carbamate Formation via EDC/HOBt Coupling

One of the predominant methods involves the reaction of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBt) as coupling reagents in dichloromethane or dimethylformamide solvent systems. The reaction is typically conducted at temperatures ranging from 0°C to room temperature, with stirring times varying from 4 to 16 hours. The reaction mixture is then quenched with a saturated sodium bicarbonate solution, followed by organic extraction, drying, and purification by flash chromatography.

Key experimental data:

Parameter Details
Starting materials (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid; triazolo-pyrazine derivative
Coupling agents EDC (1.2-1.35 mmol), HOBt (1.08-1.2 mmol)
Solvent Dichloromethane (CH2Cl2), Dimethylformamide (DMF)
Temperature 0°C to room temperature
Reaction time 4 to 16 hours
Work-up Quench with saturated NaHCO3, extraction with ethyl acetate, drying over Na2SO4
Purification Flash chromatography (ethyl acetate/petroleum ether mixtures)
Yield 71.8% to 86%
Characterization 1H NMR (400 MHz, CDCl3), TLC monitoring

This method has been reported to yield the target compound as an off-white solid with high purity and reproducibility.

Alternative Coupling Using Carbonyl Diimidazole Activation

Another approach involves the activation of the carboxylic acid intermediate with 1,1'-carbonyl diimidazole (CDI) in acetonitrile, followed by reaction with the triazolo-pyrazine amine derivative. This method proceeds at room temperature with heating at 65-70°C for approximately 22 hours to complete the coupling. After reaction completion, the crude product is purified by recrystallization from ethyl acetate and petroleum ether.

Summary of conditions and outcomes:

Parameter Details
Activation agent 1,1'-Carbonyl diimidazole (CDI)
Solvent Acetonitrile
Temperature Room temperature, then heated to 65-70°C
Reaction time 22 hours
Purification Recrystallization from ethyl acetate/petroleum ether
Yield Approximately 82%

This method offers a high yield and is advantageous for scale-up due to simpler reagent handling and purification steps.

Comparative Methods and Yield Analysis

A comparative synthesis reported in a U.S. patent involved a similar EDC/HOBt coupling but with lower yields (~47.5%) under slightly different conditions, including lower temperature control and shorter reaction times. This highlights the importance of optimized reaction parameters such as temperature, reagent stoichiometry, and reaction duration to maximize yield.

Reaction Mechanism Considerations

The key step in the preparation is the formation of the carbamate bond between the amino group on the triazolo-pyrazine ring and the carboxylic acid derivative bearing the tert-butoxycarbonyl protecting group. The carbodiimide reagent activates the carboxyl group to form an O-acylisourea intermediate, which is stabilized by HOBt to form an active ester. This active ester then undergoes nucleophilic attack by the amine, forming the carbamate linkage and releasing urea byproducts. The use of HOBt minimizes side reactions such as racemization and improves coupling efficiency.

Summary Table of Preparation Methods

Method Coupling Agent(s) Solvent Temperature Reaction Time Yield (%) Purification Method Notes
EDC/HOBt coupling EDC, HOBt CH2Cl2, DMF 0°C to RT 4-16 h 71.8-86 Flash chromatography Most common, high yield
CDI activation and coupling 1,1'-Carbonyl diimidazole Acetonitrile RT, then 65-70°C 22 h ~82 Recrystallization Suitable for scale-up
Patent comparative method EDC, HOBt CH2Cl2 0-5°C to RT 14 h ~47.5 Column chromatography Lower yield, less optimized

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for accessing reactive intermediates in medicinal chemistry:

Reaction Conditions :

  • Reagent : HCl (1.25 M in dichloromethane)

  • Temperature : Room temperature

  • Duration : 1–4 hours

Example :

tert-Butyl N-(triazolopyrazin-6-yl)carbamateHCl/DCM6-Amino-[1][2][4]triazolo[4,3-a]pyrazine+CO2+tert-butanol\text{tert-Butyl N-(triazolopyrazin-6-yl)carbamate} \xrightarrow{\text{HCl/DCM}} \text{6-Amino-[1][2][4]triazolo[4,3-a]pyrazine} + \text{CO}_2 + \text{tert-butanol}

Yield : >90% (based on analogous deprotection reactions )

Amide Bond Formation

The deprotected amine undergoes nucleophilic acyl substitution with activated carboxylic acids, enabling peptide coupling:

Reaction Conditions :

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC)

  • Base : Triethylamine

  • Solvent : Dichloromethane

  • Temperature : Room temperature

Example :

6-Amino-triazolopyrazine+Boc-protected amino acidDCCAmide intermediateTFAFree amine product\text{6-Amino-triazolopyrazine} + \text{Boc-protected amino acid} \xrightarrow{\text{DCC}} \text{Amide intermediate} \xrightarrow{\text{TFA}} \text{Free amine product}

Key Data :

SubstrateProductYield (%)
Boc-L-phenylalanine(S)-2-amino-3-phenylpropan-1-one58
Boc-L-tryptophan(S)-2-amino-3-indolylpropan-1-one55

(Source: Adapted from )

Cyclization Reactions

The triazolopyrazine scaffold participates in cyclization to form fused polyheterocycles. For example, treatment with phosphorus oxychloride facilitates dehydration and ring closure:

Reaction Pathway :

  • Hydrazide intermediate (III ) formed from hydrazine hydrate and chloroacetyl chloride .

  • Cyclization via POCl₃ yields oxadiazole (IV ).

  • Ethylenediamine-mediated ring-opening and re-cyclization produce triazolopyrazine derivatives.

Conditions :

  • Reagent : POCl₃

  • Temperature : 100–120°C

  • Solvent : Acetonitrile

Yield : 70–78% for intermediate oxadiazoles

Nucleophilic Aromatic Substitution

The electron-deficient pyrazine ring undergoes substitution at the 3-position with nucleophiles:

Example :

tert-Butyl N-(triazolopyrazin-6-yl)carbamate+R-ZnBrPd-PEPPSI3-Alkyl-triazolopyrazine\text{tert-Butyl N-(triazolopyrazin-6-yl)carbamate} + \text{R-ZnBr} \xrightarrow{\text{Pd-PEPPSI}} \text{3-Alkyl-triazolopyrazine}

Conditions :

  • Catalyst : Pd-PEPPSI-IHeptCl

  • Solvent : Toluene

  • Temperature : 0°C → RT

Yield : 60–65% for alkylation reactions

Hydrolysis of the Carbamate

Basic hydrolysis cleaves the carbamate to release ammonia and tert-butanol:

Reaction :

tert-Butyl carbamate+NaOHNa+[triazolopyrazinylamide]+(CH3)3COH\text{tert-Butyl carbamate} + \text{NaOH} \rightarrow \text{Na}^+[\text{triazolopyrazinylamide}] + (\text{CH}_3)_3\text{COH}

Conditions :

  • Base : NaOH (50% aqueous)

  • Temperature : 10°C

Cross-Coupling Reactions

The triazolopyrazine core participates in Suzuki-Miyaura couplings for biaryl synthesis:

Example :

3-Bromo-triazolopyrazine+Aryl boronic acidPd(dppf)Cl23-Aryl-triazolopyrazine\text{3-Bromo-triazolopyrazine} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{3-Aryl-triazolopyrazine}

Typical Yields : 50–70% (extrapolated from similar systems )

Scientific Research Applications

Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways, which can lead to its antibacterial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Heterocycles

Ring System Differences
  • Target Compound : The [1,2,4]triazolo[4,3-a]pyrazine core consists of a fused triazole and pyrazine ring.
  • Compound 9 () : Features a [1,2,4]triazolo[4,3-b]pyridazine core, where the pyridazine ring (six-membered with two adjacent nitrogen atoms) replaces pyrazine. The substitution pattern ([4,3-b] vs. [4,3-a]) alters nitrogen positioning, impacting electronic properties and reactivity .
  • Compound ST-7696 () : Contains a partially saturated 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine ring, enhancing conformational flexibility but reducing aromaticity compared to the fully unsaturated target compound .
Substituent Effects
Compound Name Substituents Molecular Weight Key Functional Groups
Target Compound tert-butyl carbamate at pyrazine-6-position 235.24 Carbamate, triazole, pyrazine
Compound 9 () 3-methyl, 6-(4-methyl-3-nitrophenyl) 398.35 Nitrophenyl, methyl, pyridazine
Compound 43 () Cyano, fluoro, methoxypyrazine-carboxamide 521.2 Cyano, fluoro, carboxamide
Compound 54 () Morpholinopropanamide, phenyl 487.50 Amide, morpholine, phenyl
Compound 15 () Trifluoromethyl, butan-2-yl carbamate ~661.02 Trifluoromethyl, fluorophenyl

Key Observations :

  • Electron-Withdrawing Groups : Chlorine (e.g., ) and nitro groups () increase electrophilicity, favoring nucleophilic substitution reactions.
  • Bulkier Substituents : Nitrophenyl () and trifluoromethyl () groups reduce solubility in polar solvents but enhance lipophilicity for membrane penetration .

Key Observations :

  • Deprotection Efficiency : tert-butyl carbamate removal using TFA achieves near-quantitative yields (), highlighting its utility as a protecting group.
  • Coupling Reactions : Suzuki-Miyaura coupling () and amide bond formation () are critical for introducing aryl and bioactive moieties, respectively.

Biological Activity

tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate (CAS Number: 2708282-43-1) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13N5O2
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 2708282-43-1

The compound features a triazole ring fused with a pyrazine moiety, which is known to impart various biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazoles and pyrazines exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of similar compounds demonstrated effectiveness against several strains including E. coli and S. aureus. The microdilution broth susceptibility assay showed that these compounds could inhibit bacterial growth at low concentrations, suggesting potential for development as antibacterial agents .

Anticancer Properties

Compounds containing triazole and pyrazine structures have been investigated for their anticancer properties. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potency in inhibiting cell proliferation . For instance, a related compound was found to have an IC50 value of 6.2 μM against HCT-116 cells, highlighting the potential of triazole derivatives in cancer therapy .

Anti-inflammatory Activity

Triazole derivatives have also shown anti-inflammatory effects in various models. Compounds similar to this compound were tested for their ability to reduce inflammation markers in cell cultures, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Synthesis and Evaluation

A notable study synthesized a series of triazolo-pyrazine derivatives and evaluated their biological activities. The synthesis involved standard organic reactions including cyclization and functionalization steps. The resulting compounds were screened for antibacterial and anticancer activities using established protocols such as the agar diffusion method and MTT assays for cytotoxicity .

Comparative Analysis

The following table summarizes the biological activities of selected triazole derivatives compared to this compound:

Compound NameAntibacterial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)Anti-inflammatory Activity
This compound32 (against E. coli)12.5 (MCF-7)Moderate
Related Triazole Derivative16 (against S. aureus)8.0 (HCT-116)High
Pyrazine-based Compound64 (against P. aeruginosa)15.0 (A549)Low

Q & A

Q. Q1. What are the standard synthetic routes for tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via coupling reactions between triazolopyrazine intermediates and tert-butyl carbamate derivatives. A common approach involves:

  • Step 1: Activation of the triazolopyrazine core (e.g., 8-amino-3-oxo-2-phenyl derivatives) using coupling agents like EDCI·HCl and HOBt in anhydrous DMF at 60°C for 18 hours .
  • Step 2: Purification via recrystallization or column chromatography (e.g., DCM/MeOH/NH₃) to isolate the product, achieving yields of 65–89% .
    Critical Parameters:
  • Solvent choice (e.g., THF for reflux reactions vs. DMF for coupling) .
  • Reaction time optimization (2–21 hours), monitored by TLC .

Q. Q2. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Validation relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR: Key signals include tert-butyl protons at δ 1.2–1.4 ppm and carbamate carbonyls at ~170 ppm .
  • HRMS: Exact mass matching (e.g., C₁₇H₁₈ClN₅NaO₂ [M+Na]⁺: Calc. 382.1047, Found 382.1046) .
  • Elemental Analysis: Confirming %C, %H, and %N deviations <0.4% .

Q. Q3. What purification methods are effective for this compound, and how do they impact purity?

Methodological Answer:

  • Recrystallization: Preferred for high-purity solids (e.g., ethanol/2-methoxyethanol mixtures yield 65% purity with m.p. 267–268°C) .
  • Column Chromatography: Used for polar derivatives (e.g., SiO₂ with 10% MeOH in DCM), achieving >95% purity .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to mitigate byproduct formation during coupling with 3,5-di-tert-butyl-4-hydroxybenzoic acid?

Methodological Answer: Byproduct formation (e.g., esterification vs. amidation) is minimized by:

  • Catalyst Selection: EDCI·HCl/HOBt suppresses racemization compared to DCC .
  • Temperature Control: Maintaining 60°C prevents thermal degradation of the triazolopyrazine core .
  • Stoichiometry: A 1:1 molar ratio of triazolopyrazine to carboxylic acid reduces unreacted starting material .

Q. Q5. How do researchers resolve contradictions in spectroscopic data across synthetic batches?

Methodological Answer: Discrepancies in NMR or HRMS often arise from:

  • Solvent Artifacts: DMSO-d₆ can cause peak splitting; validate with CDCl₃ .
  • Tautomerism: The triazolopyrazine ring may exhibit keto-enol tautomerism, altering ¹H NMR shifts .
    Resolution Workflow:

Repeat synthesis with strict anhydrous conditions .

Compare with literature data (e.g., δ 8.51 ppm for NH protons in DMSO-d₆ ).

Q. Q6. What strategies are employed to design derivatives with enhanced bioactivity?

Methodological Answer: Derivative design focuses on:

  • Amine Functionalization: Reacting acrylamide intermediates with morpholine or piperidine under THF reflux introduces hydrophilic groups, improving solubility .
  • Fluorinated Side Chains: Incorporating trifluoromethyl groups via catalytic condensation (e.g., Pd-catalyzed cross-coupling) enhances metabolic stability .
    Case Study:
    N-(3-morpholinopropyl) derivatives show improved pharmacokinetic profiles due to balanced logP values .

Q. Q7. How are catalytic deprotection steps optimized for tert-butyl carbamate groups?

Methodological Answer: Deprotection of the tert-butyl group (e.g., to generate free amines) requires:

  • Acid Selection: HCl/EtOH (1.25M) cleaves the Boc group within 3 hours at room temperature .
  • Neutralization: Post-deprotection, basify with NaHCO₃ to precipitate the amine product .
    Key Metric: Monitor reaction completion via loss of tert-butyl signals in ¹H NMR .

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